5-Fluoro-8-methylquinoline: A Comprehensive Technical Guide for Advanced Research
5-Fluoro-8-methylquinoline: A Comprehensive Technical Guide for Advanced Research
Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous FDA-approved drugs and functional materials.[1][2] The strategic introduction of fluorine atoms into this privileged heterocyclic system can dramatically alter its physicochemical and biological properties.[3] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[3] This guide provides an in-depth technical overview of 5-fluoro-8-methylquinoline, a specific derivative with significant potential in these fields. Due to the limited direct experimental data on this exact molecule, this document leverages established principles of organic chemistry and extrapolates from closely related fluorinated and methylated quinoline analogues to present a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of 5-fluoro-8-methylquinoline are critical for predicting its behavior in various experimental settings. The following table summarizes these key parameters, with some values being estimations based on known data for 8-methylquinoline and the predictable effects of fluorination.
| Property | Value (Estimated) | Source/Basis for Estimation |
| Molecular Formula | C₁₀H₈FN | - |
| Molecular Weight | 161.18 g/mol | - |
| Appearance | Pale yellow to brown liquid | Extrapolated from 8-methylquinoline's appearance.[4] |
| Melting Point | Not available | Likely lower than room temperature, similar to 8-methylquinoline (-80 °C).[4] |
| Boiling Point | ~150-160 °C at 34 mmHg | Estimated to be slightly higher than 8-methylquinoline (143 °C at 34 mmHg) due to increased polarity.[4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DMSO, chloroform) | Based on the general solubility of quinoline derivatives. |
| pKa (of the conjugate acid) | ~4-5 | The fluorine atom's electron-withdrawing nature is expected to slightly decrease the basicity of the quinoline nitrogen compared to 8-methylquinoline. |
Synthesis of 5-Fluoro-8-methylquinoline: A Plausible Synthetic Pathway
Proposed Synthetic Workflow
Caption: Proposed Skraup synthesis of 5-Fluoro-8-methylquinoline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation of the classic Skraup synthesis.
Materials:
-
4-Fluoro-2-methylaniline
-
Glycerol
-
Nitrobenzene (or another suitable oxidizing agent)
-
Concentrated Sulfuric Acid
-
Iron(II) sulfate (optional, to moderate the reaction)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
Addition of Reactants: Slowly add 4-fluoro-2-methylaniline to the cooled sulfuric acid-glycerol mixture. If the reaction is too vigorous, add a small amount of iron(II) sulfate.
-
Initiation of Reaction: Add nitrobenzene dropwise through the dropping funnel. The reaction is exothermic and should be controlled by external cooling.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the mixture is alkaline. This will precipitate the crude product.
-
Perform a steam distillation or extract the aqueous mixture with dichloromethane.
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude 5-fluoro-8-methylquinoline by vacuum distillation or column chromatography on silica gel.
-
Reactivity and Chemical Behavior
The chemical reactivity of 5-fluoro-8-methylquinoline is dictated by the interplay of the electron-donating methyl group and the electron-withdrawing fluorine atom on the quinoline ring system.
Electrophilic Aromatic Substitution
The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, and substitution typically occurs on the benzene ring (carbocyclic ring).[5]
-
Position of Substitution: Electrophilic attack is expected to occur at positions 6 and 8. The methyl group at position 8 is an ortho-, para-director, activating the ring. The fluorine at position 5 is also an ortho-, para-director but is deactivating. Therefore, electrophilic substitution will likely be directed to the 6-position, influenced by both substituents.
Nucleophilic Aromatic Substitution
Nucleophilic substitution on the quinoline ring is favored on the pyridine ring (heterocyclic ring), especially at the 2- and 4-positions.[5] The presence of a fluorine atom can make the ring more susceptible to nucleophilic attack. However, direct nucleophilic substitution of the fluorine atom at the 5-position would be challenging without strong activation.
Spectroscopic Analysis: A Predictive Profile
The following is a predicted spectroscopic profile for 5-fluoro-8-methylquinoline based on the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The fluorine atom will cause characteristic splitting patterns (coupling) with nearby protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be influenced by the carbon-fluorine coupling, which will result in splitting of the signals for the carbons directly bonded to and adjacent to the fluorine atom.
¹⁹F NMR Spectroscopy
A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹, in addition to the typical aromatic C-H and C=C stretching bands.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 161. Fragmentation patterns would likely involve the loss of a methyl radical or other characteristic cleavages of the quinoline ring. The presence of a single fluorine atom will not result in a significant M+2 peak, which is characteristic of chlorine and bromine isotopes.[4]
Applications in Drug Discovery and Materials Science
Fluoroquinolones are a well-established class of antibiotics.[6] The incorporation of a fluorine atom at the 5-position and a methyl group at the 8-position of the quinoline core in 5-fluoro-8-methylquinoline makes it an attractive scaffold for the development of novel therapeutic agents with potential applications in:
-
Anticancer Agents: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases.[7]
-
Antimicrobial Agents: The fluoroquinolone scaffold is a key component of many antibiotics.[6][8]
-
Antimalarial Drugs: The quinoline ring is a fundamental structural feature of many antimalarial drugs.
In materials science, the unique electronic and photophysical properties of fluorinated quinolines make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[9]
Safety, Handling, and Storage
As with all fluorinated organic compounds, 5-fluoro-8-methylquinoline should be handled with care in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Handling: Avoid inhalation, ingestion, and skin contact.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Fluoro-8-methylquinoline represents a promising, yet underexplored, chemical entity. This technical guide, by synthesizing information from related compounds, provides a solid foundation for researchers to begin investigating its properties and potential applications. The strategic combination of a fluorine atom and a methyl group on the quinoline scaffold offers a unique set of electronic and steric properties that warrant further exploration in the pursuit of novel pharmaceuticals and advanced materials.
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